

# In-Depth Technical Guide: t-Boc-N-amido-PEG15-Br

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	t-Boc-N-amido-PEG15-Br	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **t-Boc-N-amido-PEG15-Br**. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a t-Boc protected amine, a polyethylene glycol (PEG) spacer, and a terminal bromide, offers versatility for the covalent modification of biomolecules.

## **Core Properties and Molecular Data**

The key feature of **t-Boc-N-amido-PEG15-Br** is its heterobifunctionality, which allows for a sequential and controlled conjugation strategy. The terminal bromide is a reactive group that can readily undergo nucleophilic substitution, particularly with thiol groups of cysteine residues in proteins. The t-Boc protected amine provides a stable functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.[1]



Property	Value	
Molecular Weight	~885.9 g/mol	
Molecular Formula	C37H75NO17Br	
PEG Chain Length	15 ethylene glycol units	
Purity	Typically ≥95% (Varies by supplier)	
Solubility	Soluble in a range of organic solvents with some aqueous solubility.	

# Experimental Protocols General Synthesis of t-Boc-N-amido-PEG15-Br

The synthesis of **t-Boc-N-amido-PEG15-Br** can be adapted from protocols for similar bromo-PEG compounds and typically starts from the corresponding alcohol, t-Boc-N-amido-PEG15-OH.[2]

#### Materials:

- t-Boc-N-amido-PEG15-OH
- Triethylamine (Et3N)
- Methanesulfonyl chloride (MsCl)
- Lithium bromide (LiBr)
- Anhydrous dichloromethane (DCM)
- Acetone
- Ethyl acetate (EtOAc)
- Water
- Brine



- Anhydrous sodium sulfate (Na2SO4)
- · Silica gel for column chromatography

#### Procedure:

- Dissolve t-Boc-N-amido-PEG15-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine (2.2 eg) to the solution.
- Slowly add methanesulfonyl chloride (1.7 eg) dropwise.
- Stir the reaction at room temperature for 3 hours.
- Dilute the reaction mixture with acetone and add lithium bromide (17 eq).
- Stir the mixture overnight at room temperature.
- Evaporate the solvents under reduced pressure.
- Dilute the crude residue with ethyl acetate and wash with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.[3]

## **Protein Conjugation via Thiol Alkylation**

The terminal bromide of **t-Boc-N-amido-PEG15-Br** is an effective electrophile for reacting with soft nucleophiles like the thiol group of cysteine residues in proteins.[1]

## Materials:

- Protein of interest with an available cysteine residue
- t-Boc-N-amido-PEG15-Br



- Reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5)
- Reducing agent (e.g., TCEP or DTT) if cysteine is in a disulfide bond
- Organic solvent (e.g., DMSO or DMF)
- Desalting column or size-exclusion chromatography materials

#### Procedure:

- If necessary, reduce disulfide bonds in the protein using a suitable reducing agent to expose free thiol groups.
- Remove the excess reducing agent using a desalting column.[1]
- Dissolve **t-Boc-N-amido-PEG15-Br** in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer.[1]
- Add the PEG linker solution to the protein solution at a desired molar excess.
- Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-12 hours.
- Monitor the conjugation reaction using SDS-PAGE or mass spectrometry.
- Purify the conjugate using a desalting column or size-exclusion chromatography to remove the unreacted PEG linker.[1]

## t-Boc Deprotection

The t-Boc group can be removed under mild acidic conditions to reveal a primary amine for further functionalization.[4][5]

#### Materials:

- t-Boc-PEGylated protein
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

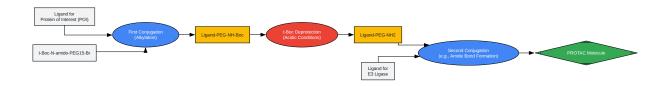


Cold diethyl ether

## Procedure:

- Dissolve the t-Boc-PEGylated protein in a solution of TFA in DCM (e.g., 20-50% TFA).
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by mass spectrometry.
- Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
- Precipitate the deprotected protein by adding cold diethyl ether.
- Centrifuge to pellet the protein and wash with cold diethyl ether to remove residual TFA.
- Air-dry the pellet and resuspend the deprotected PEGylated protein in a suitable buffer.[6]

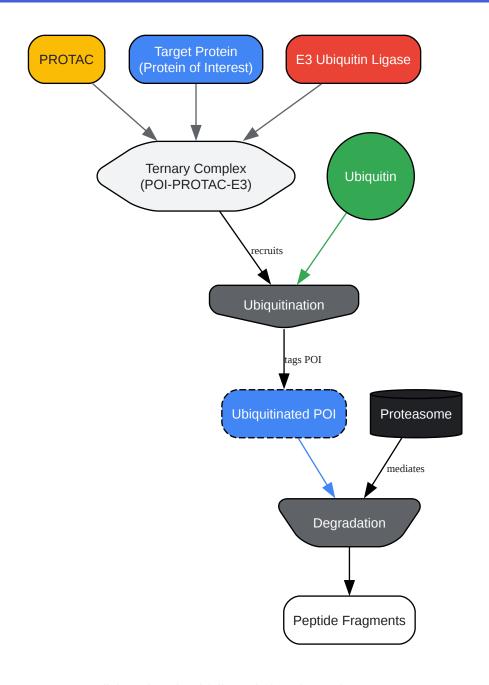
## **Visualizations**



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Caption: General workflow for synthesizing a PROTAC molecule.





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Caption: Mechanism of action for a PROTAC molecule.

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- To cite this document: BenchChem. [In-Depth Technical Guide: t-Boc-N-amido-PEG15-Br]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413072#t-boc-n-amido-peg15-br-molecular-weight]

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